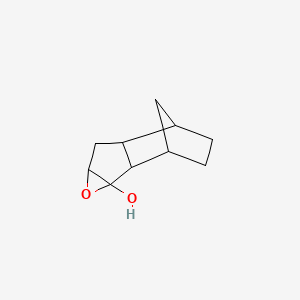![molecular formula C9H15NO2 B11913730 3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)
3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5-azaspiro[34]octan-1-one, 3,3,5-trimethyl- is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques under controlled conditions. This includes the use of anhydrous solvents, inert atmospheres, and precise temperature control to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .
Applications De Recherche Scientifique
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Mécanisme D'action
The mechanism by which 2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but includes additional functional groups that may alter its reactivity and applications.
2-oxa-6-azaspiro[3.4]octan-5-one:
Uniqueness
2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3,5-trimethyl- is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3,3,5-trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one |
InChI |
InChI=1S/C9H15NO2/c1-8(2)9(7(11)12-8)5-4-6-10(9)3/h4-6H2,1-3H3 |
Clé InChI |
UEIDPYBQPZGNIY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(CCCN2C)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



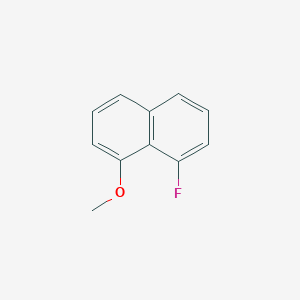
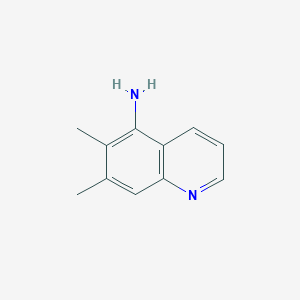
![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
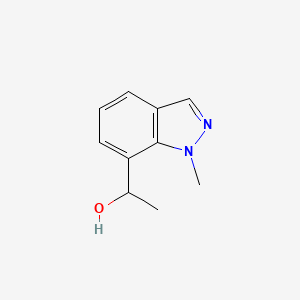

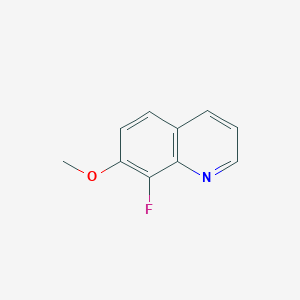
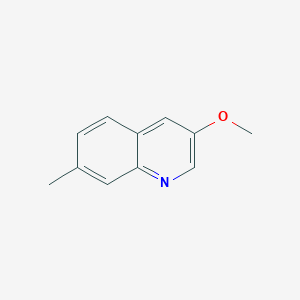
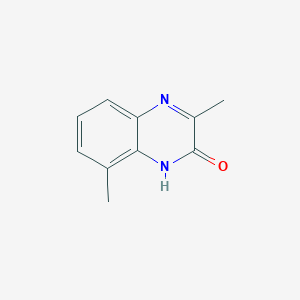

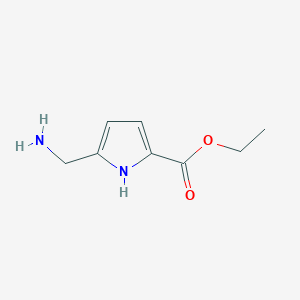

![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)
